9H-Thioxanthen-9-ol, 9-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- is a chemical compound with the molecular formula C14H9F3OS. It belongs to the class of thioxanthenes, which are sulfur analogs of xanthones. This compound is characterized by the presence of a trifluoromethyl group at the 9th position of the thioxanthene core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of thioxanthone derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis process. The specific industrial methods may vary depending on the scale and application requirements.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Thioxanthen-9-one, 2-(trifluoromethyl)-: This compound is similar in structure but differs in the position of the trifluoromethyl group.
Thioxanthone: The parent compound without the trifluoromethyl group.
Xanthone: The oxygen analog of thioxanthone.
Uniqueness
9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group at the 9th position, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
346647-48-1 |
---|---|
Molekularformel |
C14H9F3OS |
Molekulargewicht |
282.28 g/mol |
IUPAC-Name |
9-(trifluoromethyl)thioxanthen-9-ol |
InChI |
InChI=1S/C14H9F3OS/c15-14(16,17)13(18)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8,18H |
InChI-Schlüssel |
NPAWHPMAIVLLRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.